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Compound of Interest

Compound Name: Decamethylchromocene

Cat. No.: B12510804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Decamethylchromocene, [Cr(C₅(CH₃)₅)₂], often abbreviated as Cp*₂Cr, stands as a significant

organometallic compound within the metallocene family. Its unique electronic structure and

redox properties have garnered considerable interest. This technical guide provides an in-depth

exploration of the molecular orbital (MO) diagram of decamethylchromocene, supported by

experimental and computational insights.

Electronic Configuration and Molecular Orbital
Diagram
Decamethylchromocene is a 16-valence electron complex with a low-spin d⁶ configuration for

the chromium(II) center. The permethylation of the cyclopentadienyl rings enhances the ligand

field strength compared to the unsubstituted chromocene.[1] The highest occupied molecular

orbitals in decamethylmetallocenes are predominantly of metal d-orbital character.[1][2]

The molecular orbital diagram of decamethylchromocene arises from the interaction of the

chromium 3d, 4s, and 4p orbitals with the π molecular orbitals of the two

pentamethylcyclopentadienyl (Cp) ligands. The π orbitals of the Cp ligands combine to form

symmetry-adapted linear combinations (SALCs) that can interact with the metal orbitals of

corresponding symmetry (in the D₅d point group).
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The resulting qualitative molecular orbital diagram shows the splitting of the chromium d-

orbitals into three distinct energy levels: e₂g, a₁g, and e₁g*. For decamethylchromocene, a

low-spin d⁶ complex, the electronic configuration is (e₂g)⁴(a₁g)².
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Figure 1: Qualitative MO diagram for decamethylchromocene.

Quantitative Data
While precise orbital energy values for decamethylchromocene require specific computational

studies, the relative ordering is depicted in the MO diagram. The table below summarizes the

key electronic features.

Molecular Orbital Character Occupancy Description

e₁g* Antibonding 0

Lowest Unoccupied

Molecular Orbital

(LUMO)

a₁g Non-bonding 2
Primarily d(z²)

character

e₂g Bonding 4

Highest Occupied

Molecular Orbital

(HOMO)
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Synthesis Protocol
The synthesis of decamethylchromocene is typically achieved through the reaction of a

chromium(II) salt with a pentamethylcyclopentadienyl ligand source.[3]

Materials:

Chromium(II) chloride (CrCl₂)

Lithium pentamethylcyclopentadienide (LiCp) or Sodium pentamethylcyclopentadienide
(NaCp)

Tetrahydrofuran (THF), anhydrous

Procedure:

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen)

using Schlenk line techniques.

In a Schlenk flask, suspend chromium(II) chloride in anhydrous THF.

In a separate flask, dissolve two equivalents of lithium pentamethylcyclopentadienide in

anhydrous THF.

Slowly add the LiCp* solution to the CrCl₂ suspension at room temperature with vigorous

stirring.

The reaction mixture is typically stirred for several hours to ensure complete reaction.

The solvent is removed under vacuum.

The resulting solid is extracted with a non-polar solvent (e.g., pentane or hexane) and filtered

to remove the lithium chloride byproduct.

The filtrate is concentrated and cooled to induce crystallization of the

decamethylchromocene product.

The general reaction is as follows: CrCl₂ + 2 LiC₅(CH₃)₅ → Cr(C₅(CH₃)₅)₂ + 2 LiCl[3]
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Decamethylchromocene is known to be a strong reducing agent and is sensitive to air and

moisture.[1]

Computational Methodology
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic

structure of metallocenes. For the related decamethylmanganocene, calculations have been

performed using the B3PW91 functional with the 6-311++G(d,p) basis set to model its

geometry and electronic properties.[2] A similar approach can be applied to

decamethylchromocene to obtain quantitative molecular orbital energies and visualize the

orbital shapes.

Logical Workflow for Characterization

Synthesis

Characterization

Data Analysis

CrCl₂ + 2 LiCp Reaction in THF Extraction & Crystallization Cp₂Cr Crystals

X-ray Crystallography

Cyclic Voltammetry

Magnetic Susceptibility

DFT Calculations

Molecular Structure

Redox Potentials

Electronic Structure MO Diagram

Click to download full resolution via product page

Figure 2: Experimental and computational workflow for decamethylchromocene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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